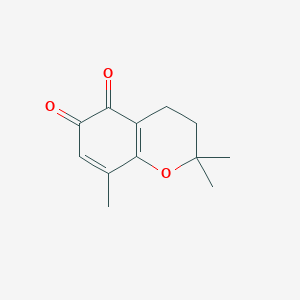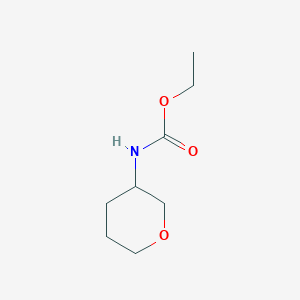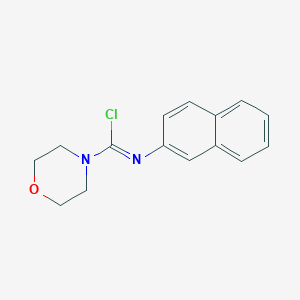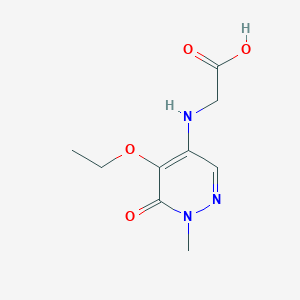
Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- is a complex organic compound with the molecular formula C9H13N3O4. It contains a six-membered pyridazine ring, an ethoxy group, and a glycine moiety. This compound is notable for its diverse functional groups, including carboxylic acid, secondary amine, hydrazone, hydroxyl, and ether groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- typically involves the reaction of ethyl 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate with glycine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)-
- N-(5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)glycine
- Ethyl 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
Uniqueness
Glycine, N-(5-ethoxy-1,6-dihydro-1-methyl-6-oxo-4-pyridazinyl)- is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
67911-01-7 |
|---|---|
Molekularformel |
C9H13N3O4 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
2-[(5-ethoxy-1-methyl-6-oxopyridazin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C9H13N3O4/c1-3-16-8-6(10-5-7(13)14)4-11-12(2)9(8)15/h4,10H,3,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
KEBZNVDDTLNCHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=NN(C1=O)C)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
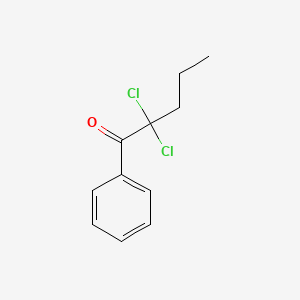

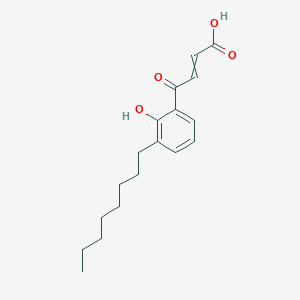
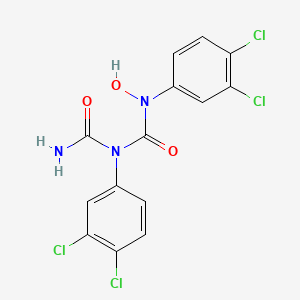
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)

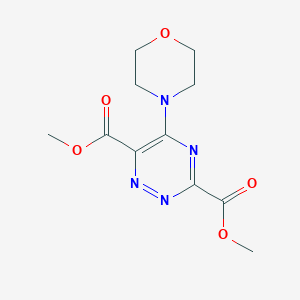

![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
